methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
Methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a bicyclic heterocyclic compound characterized by:
- Core structure: A benzo[g][1,3,5]oxadiazocine framework, integrating oxygen and nitrogen atoms in its fused ring system.
- Substituents:
- 3-Bromophenyl group at position 2.
- Methyl ester at position 6.
- Methyl group at position 2.
- Ketone at position 4.
- Molecular formula: C₁₉H₁₆BrN₂O₄ (inferred from analogs in ).
- Molecular weight: ~435.2 g/mol (similar to the 4-bromo-2-fluorophenyl analog in ).
Properties
IUPAC Name |
methyl 10-(3-bromophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQLMNDPOTFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure contributes to a diverse range of biological activities, making it an intriguing subject for research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a bromophenyl group attached to a methanobenzo[g][1,3,5]oxadiazocine scaffold. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 338.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 899743-05-6 |
Antimicrobial Activity
Studies have shown that compounds similar to methyl 3-(3-bromophenyl)-2-methyl-4-oxo exhibit antimicrobial properties. For instance, derivatives containing the bromophenyl moiety have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Research indicates that related structures can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds with similar frameworks have been shown to inhibit cell proliferation in breast cancer models .
Case Study: Anticancer Effects
In a study conducted by Malinka et al., derivatives of oxadiazocine were tested for their ability to inhibit the growth of cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting a promising avenue for further development in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that related compounds can reduce inflammation in animal models by downregulating the expression of TNF-alpha and IL-6 .
The biological activities of methyl 3-(3-bromophenyl)-2-methyl-4-oxo can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in halogen type/position, functional groups, and ring substituents (Table 1):
Key Observations :
- Halogen Effects: Bromine at the 3-position (target) vs.
- Functional Groups : The ketone in the target compound vs. thione in impacts hydrogen-bonding capacity and redox reactivity .
- Substituent Position : Methoxy or methyl groups at specific positions (e.g., ) enhance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
